molecular formula C6H6BClO4S B3009050 5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid CAS No. 2377608-92-7

5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid

Cat. No. B3009050
CAS RN: 2377608-92-7
M. Wt: 220.43
InChI Key: CWXRQHBUIRVDKJ-UHFFFAOYSA-N
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Description

5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid is a chemical compound with the CAS Number: 2377608-92-7 . It has a molecular weight of 221.45 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6BClO4S/c1-12-6(9)5-3(7(10)11)2-4(8)13-5/h2,10-11H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 221.45 . It is stored at a temperature of -20°C .

Scientific Research Applications

Suzuki–Miyaura Coupling Reactions

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of an aryl or vinyl boronate with an aryl or vinyl halide or triflate, catalyzed by a palladium complex5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid serves as a boron reagent in SM reactions, enabling the synthesis of diverse organic compounds with excellent functional group tolerance .

Borylation of Unsaturated Bonds

This compound participates in borylation reactions, where B–H bonds are added across unsaturated bonds. Notably, the addition occurs with syn-selectivity and proceeds in an anti-Markovnikov manner. Researchers have explored its use in alkynes, and an oxidative dehydroborylation methodology allows easy reversion back to the mono-borylated alkene .

Biochemical Research

5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid: finds applications as a biochemical reagent. It can be employed in life science-related research, such as studying biological processes or investigating organic compounds in cellular contexts .

Catalytic Protodeboronation

Recent studies have investigated catalytic protodeboronation of pinacol boronic esters. While not directly mentioned for this specific compound, boronic acids play a crucial role in these reactions. Researchers explore their use in synthetic transformations, including the removal of boron groups from molecules .

properties

IUPAC Name

(5-chloro-2-methoxycarbonylthiophen-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BClO4S/c1-12-6(9)5-3(7(10)11)2-4(8)13-5/h2,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXRQHBUIRVDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(SC(=C1)Cl)C(=O)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid

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